molecular formula C10H10N2O3S B016308 Methyl 4-amino-5-thiocyanato-o-anisate CAS No. 59168-56-8

Methyl 4-amino-5-thiocyanato-o-anisate

Cat. No. B016308
CAS RN: 59168-56-8
M. Wt: 238.27 g/mol
InChI Key: IRGMWPMUTWZIIJ-UHFFFAOYSA-N
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Description

The study of organic compounds involving thiocyanato groups and methoxybenzoate structures is significant in the field of pharmaceuticals and materials science. These compounds often exhibit unique chemical and physical properties due to their distinct functional groups, making them valuable for various applications.

Synthesis Analysis

The synthesis of compounds similar to "Methyl 4-amino-5-thiocyanato-o-anisate" typically involves multi-step reactions. A common starting point is the reaction of aromatic compounds with chloroformates, thiocyanates, or isocyanates under controlled conditions. For example, compounds with thiocyanato groups can be synthesized by the reaction of potassium thiocyanate with suitable electrophiles, followed by further functionalization (Sawada et al., 1988; Mallakpour & Taghavi, 2008)(Sawada et al., 1988)(Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

The molecular structure of compounds featuring amino, thiocyanato, and methoxy groups is characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal the spatial arrangement of atoms, molecular geometry, and electron distribution, which are critical for understanding the chemical behavior and reactivity of the compound (Saeed et al., 2010)(Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving "Methyl 4-amino-5-thiocyanato-o-anisate" derivatives can include nucleophilic substitution, where the thiocyanato or amino groups participate in reactions with various nucleophiles. These reactions can lead to a wide range of products, depending on the reaction conditions and the nature of the nucleophile (Ōae et al., 1983)(Ōae et al., 1983).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are significantly influenced by the presence of functional groups. For instance, the methoxy group's electron-donating effect can alter the compound's physical properties by affecting its hydrogen bonding potential and overall polarity (Ji, 2006)(Ji, 2006).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For instance, the amino group can act as a base, participating in acid-base reactions, while the thiocyanato group can engage in reactions with electrophiles or serve as a leaving group in substitution reactions (Kang et al., 2016)(Kang et al., 2016).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Thiocyanates are used in the design of insecticidal, fungicidal, and bactericidal agents . They are promising intermediate products in the synthesis of organosulfur compounds .
    • Methods of Application : A thiocyanato group can be introduced into organic molecules using either preliminarily prepared electrophilic reagents or SCN-/oxidant systems . Photocatalytic approaches using air as a “green oxidant” and visible-light photocatalysts to perform thiocyanation reactions have been developed in recent years .
    • Results or Outcomes : The chemistry of organic thiocyanates has attracted growing interest since these compounds are used in agrochemistry .
  • Scientific Field: Medicinal Chemistry

    • Application : Thiocyanates are found in biologically active and pharmacological compounds and can be converted into various functional groups .
    • Methods of Application : Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes .
    • Results or Outcomes : Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .
  • Scientific Field: Catalysis

    • Application : Thiocyanates can be used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes .
    • Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
    • Results or Outcomes : The effective methylation of anilines with methanol to selectively give N-methylanilines has been achieved .
  • Scientific Field: Electrochemistry

    • Application : Thiocyanates can be introduced into organic molecules using electrochemical methods .
    • Methods of Application : Electrochemical thiocyanation of 5-aminopyrazoles was performed under conditions of both constant potential and constant current in the system MeCN–H2O using NaClO4 as supporting electrolyte .
    • Results or Outcomes : The key stage in photo- or electrochemical thiocyanation is the generation of SCN radical via one-electron oxidation of SCN anion, followed by its addition to the substrate .
  • Scientific Field: Synthetic Organic Chemistry

    • Application : Thiocyanates are used in the formation of C–SCN bonds, a common method for producing organothiocyanates . These are commonly used as synthetic precursors for a range of sulfur heterocycles and sulfur-containing compounds, such as sulfides, disulfides, thiols, thioethers, isothiocyanates, trifluoromethylthiolates, and thiocarbamates .
    • Methods of Application : Thiocyanation reactions and applications mostly involve nucleophilic substitution, electrophilic substitution, and free radical thiocyanation catalyzed by transition metals or nonmetals through a traditional technique or with the use of stoichiometric oxidants .
    • Results or Outcomes : A number of well-established and highly successful methods for generating C–SCN bonds have been developed and are already well-reviewed .
  • Scientific Field: Photochemistry and Electrochemistry

    • Application : Thiocyanates can be introduced into organic molecules using photo- and electrochemically induced reactions . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .
    • Methods of Application : The key stage in photo- or electrochemical thiocyanation is the generation of SCN radical via one-electron oxidation of SCN anion, followed by its addition to the substrate .
    • Results or Outcomes : Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .

Safety And Hazards

The safety and hazards associated with Methyl 4-amino-5-thiocyanato-o-anisate are not specified in the search results.


Future Directions

The future directions for the research and application of Methyl 4-amino-5-thiocyanato-o-anisate are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

methyl 4-amino-2-methoxy-5-thiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-14-8-4-7(12)9(16-5-11)3-6(8)10(13)15-2/h3-4H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGMWPMUTWZIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207894
Record name Methyl 4-amino-5-thiocyanato-o-anisate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-5-thiocyanato-o-anisate

CAS RN

59168-56-8
Record name Benzoic acid, 4-amino-2-methoxy-5-thiocyanato-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-5-thiocyanato-o-anisate
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Record name Methyl 4-amino-5-thiocyanato-o-anisate
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Record name Methyl 4-amino-5-thiocyanato-o-anisate
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Record name METHYL 4-AMINO-5-THIOCYANATO-O-ANISATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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